molecular formula C19H27N3O3 B229479 1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B229479
M. Wt: 345.4 g/mol
InChI Key: MSBOAZMEZISAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to have significant anti-cancer activity by inducing apoptosis and inhibiting cell growth and proliferation. Additionally, this compound has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine in lab experiments include its significant anti-cancer activity and potential neuroprotective effects. However, the limitations of using this compound include its limited solubility and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine. These include further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and the development of more effective and less toxic derivatives of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of 1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine has been achieved through various methods, including the use of piperazine and 4-nitrobenzyl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is then purified through various techniques such as column chromatography.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H27N3O3/c23-19(10-7-16-3-1-2-4-16)21-13-11-20(12-14-21)15-17-5-8-18(9-6-17)22(24)25/h5-6,8-9,16H,1-4,7,10-15H2

InChI Key

MSBOAZMEZISAKM-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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